1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride CAS number
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride CAS number
Introduction
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride, identified by CAS Number 1461705-44-1, is a fluorinated organic compound of significant interest to the pharmaceutical and drug development sectors.[1][2] Its structure, featuring a difluorophenyl ring, a secondary alcohol, and a primary amine, makes it a versatile chiral building block, or synthon, for the synthesis of more complex and biologically active molecules. The presence of the difluoro-substituted phenyl ring is a common motif in modern medicinal chemistry, often incorporated to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of its properties, a reasoned approach to its synthesis, robust analytical characterization methods, and its applications in research, tailored for scientists and professionals in the field.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is foundational for its application in synthesis and formulation. The key properties of 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 1461705-44-1 | [1][2] |
| Molecular Formula | C₉H₁₂ClF₂NO | [1][2] |
| Molecular Weight | 223.65 g/mol | [2] |
| PubChem CID | 75422506 | [1] |
| MDL Number | MFCD25970550 | [1] |
| Appearance | Typically a white to off-white solid | Inferred from typical hydrochloride salts |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | Inferred from structure |
Conceptual Synthesis and Manufacturing
While multiple proprietary methods for the synthesis of this compound may exist, a logical and chemically sound approach can be devised based on established organic chemistry principles. A common and efficient strategy for creating such amino alcohols involves the ring-opening of a suitable epoxide. This method is favored for its high regioselectivity and stereochemical control when using chiral catalysts.
The proposed pathway begins with 2,4-difluorobenzyl bromide, a readily available starting material.
Caption: Conceptual synthesis workflow for the target compound.
Detailed Experimental Protocol (Conceptual)
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Grignard Reagent Formation: Magnesium turnings are activated in anhydrous diethyl ether. 2,4-Difluorobenzyl bromide is added dropwise to initiate the formation of the Grignard reagent, 2,4-difluorobenzylmagnesium bromide. This step is critical as it creates the nucleophilic carbon species required for the subsequent reaction.
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Epoxide Coupling: The freshly prepared Grignard reagent is reacted with a suitable three-carbon epoxide, such as epichlorohydrin. This reaction forms the carbon skeleton of the target molecule. The choice of epoxide is crucial for establishing the propan-2-ol backbone.
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Epoxide Ring-Opening: The resulting epoxide intermediate is subjected to nucleophilic ring-opening. Using aqueous ammonia or a protected amine source (like benzylamine) opens the epoxide ring to form the amino alcohol. This reaction is the cornerstone of the synthesis, introducing the key amino and hydroxyl functional groups. Using a protected amine can prevent side reactions and is often preferred in industrial synthesis for better control.
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Deprotection (If Necessary): If a protected amine like benzylamine was used, the benzyl group must be removed. This is typically achieved via catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium on carbon catalyst), a clean and efficient deprotection strategy.
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Hydrochloride Salt Formation: The free base of the amino alcohol is dissolved in a suitable solvent like isopropanol or diethyl ether. A stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is added. This protonates the basic amino group, forming the stable and often crystalline hydrochloride salt, which can then be isolated by filtration.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a multi-pronged analytical approach is required. This self-validating system uses orthogonal techniques to confirm the structure and quantify impurities.
Caption: Comprehensive analytical workflow for compound validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically employed due to the compound's polarity.
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Objective: To separate the main compound from any starting materials, by-products, or degradation products and to quantify its purity.
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Protocol:
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Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
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Mobile Phase: A gradient elution is optimal. For example, starting with a high percentage of aqueous buffer (e.g., 0.1% formic acid in water) and ramping up to a high percentage of organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm or 262 nm.
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Sample Preparation: The hydrochloride salt is accurately weighed and dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
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Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework of the molecule.
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Objective: To confirm the chemical structure by analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon (¹³C) signals.
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Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
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¹H NMR: Expect to see characteristic signals for the aromatic protons on the difluorophenyl ring (with complex splitting due to F-H coupling), signals for the CH₂ and CH protons of the propanol backbone, and exchangeable protons for the OH and NH₃⁺ groups.
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¹³C NMR: Expect distinct signals for each carbon atom, with the carbons attached to fluorine showing characteristic splitting (C-F coupling).
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Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, confirming its elemental composition.
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Objective: To determine the molecular weight of the free base form of the molecule.
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Protocol:
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Technique: Typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source in positive ion mode.
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Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For C₉H₁₁F₂NO, the expected mass would be approximately 188.08 Da. The observed mass should match this theoretical value with high accuracy (within a few ppm for high-resolution MS).
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Applications in Research and Drug Development
The true value of 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride lies in its utility as a sophisticated building block. The difluorophenyl moiety is a key feature in numerous small-molecule inhibitors that target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
This compound serves as a precursor for molecules where the amino and hydroxyl groups can be further functionalized. For example:
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The primary amine can be used to form amides, sulfonamides, or ureas, allowing for the introduction of diverse chemical groups to probe interactions within a protein's binding site.
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The hydroxyl group can be used to form ethers or esters, or it can act as a hydrogen bond donor, a critical interaction for drug-receptor binding.
Its structural similarity to intermediates used in the synthesis of kinase inhibitors suggests its potential role in developing novel therapeutics targeting signaling pathways involved in cell proliferation and survival.[3]
Safety and Handling
As a chemical intermediate, proper handling is essential to ensure laboratory safety. Based on data for structurally similar amino alcohols and hydrochloride salts, the following precautions are advised.[4][5]
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Hazard Identification: The compound is likely to be classified as harmful if swallowed or in contact with skin. It is expected to cause severe skin burns and eye damage due to its acidic and corrosive nature in the hydrochloride form.[4][5][6]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4] Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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First Aid:
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Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[5]
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Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
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Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
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Conclusion
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride (CAS 1461705-44-1) is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, featuring key functional groups and a desirable difluorophenyl motif, makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, coupled with robust methods for its synthesis and analytical characterization, is paramount for its effective use. Adherence to strict safety protocols ensures its handling can be performed with minimal risk, enabling researchers to leverage its full potential in advancing medicinal chemistry.
References
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American Elements. 1-amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride. [Link]
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PubChem. 3-Amino-1-(2,4-difluorophenyl)propan-1-one. [Link]
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Chemcas. 3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride. [Link]
- Google Patents. (2014, December 31). CN116789557A - Synthesis method of (S) -1-amino-3-chloro-2-propanol hydrochloride.
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MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]
Sources
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- 3. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors [mdpi.com]
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